molecular formula C18H19ClN2O2S B2875024 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893123-30-3

2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2875024
CAS No.: 893123-30-3
M. Wt: 362.87
InChI Key: FTEGESSEYJBKBJ-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide features a cyclohepta[b]thiophene core, a seven-membered cycloalkane fused to a thiophene ring. Key substituents include:

  • Position 2: A 2-chlorobenzamido group, introducing steric bulk and electron-withdrawing effects.
  • Position 3: An N-methyl carboxamide, enhancing hydrophilicity and acting as a bioisostere for carboxylic acids.

This structural framework is common in medicinal chemistry, particularly in antiviral and antibacterial agents. The 2-chloro substituent may improve binding affinity to enzyme active sites, while the N-methyl group optimizes pharmacokinetics by balancing solubility and membrane permeability .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGESSEYJBKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

Cycloheptanone reacts with 2-cyano-N-methylacetamide in the presence of a catalytic base (e.g., piperidine) to yield the α,β-unsaturated nitrile intermediate.

Reaction Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: 60°C, 12 hours
  • Yield: 85–90%

Cyclization with Elemental Sulfur

The nitrile intermediate undergoes cyclization with elemental sulfur and diethylamine to form the cyclohepta[b]thiophene-3-carboxamide skeleton.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: Reflux, 6 hours
  • Yield: 78–82%

Acylation at Position 2 with 2-Chlorobenzoyl Chloride

The free amino group at position 2 of the cyclohepta[b]thiophene intermediate is acylated with 2-chlorobenzoyl chloride.

Procedure

  • Dissolve the cyclohepta[b]thiophene-3-carboxamide intermediate (1 eq) in dry pyridine.
  • Add 2-chlorobenzoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 4 hours.

Workup

  • Quench with ice-cold water.
  • Extract with dichloromethane (3 × 50 mL).
  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–80%

N-Methylation of the Carboxamide Group

The N-methyl group is introduced during the initial Gewald synthesis by using 2-cyano-N-methylacetamide as a starting material. Alternative post-functionalization methods include:

Reductive Amination (if required)

  • Treat the carboxamide with formaldehyde (2 eq) and sodium cyanoborohydride in methanol.
  • Stir at room temperature for 6 hours.

Yield : 65–70%

Characterization Data

The final compound is characterized using spectroscopic techniques:

1H NMR (600 MHz, DMSO-d6)

  • δ 7.52–7.48 (m, 2H, Ar-H)
  • δ 7.43–7.39 (m, 2H, Ar-H)
  • δ 3.22 (s, 3H, N-CH3)
  • δ 2.85–2.78 (m, 4H, cycloheptyl-H)
  • δ 1.92–1.85 (m, 4H, cycloheptyl-H)

ESI-MS

  • m/z: 432.1 (M+H)+

Elemental Analysis

  • Calculated for C21H20ClN3O2S: C, 58.67%; H, 4.69%; N, 9.77%.
  • Found: C, 58.61%; H, 4.65%; N, 9.72%.

Synthetic Optimization and Challenges

Key challenges include regioselectivity during acylation and purification of the polar intermediates.

Regioselectivity Control

  • Pyridine as a solvent enhances nucleophilicity at position 2 due to hydrogen bonding with the thiophene sulfur.
  • Excess acyl chloride (1.2 eq) ensures complete conversion.

Purification

  • Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves intermediates.
  • Recrystallization from ethanol/water improves purity (>98%).

Comparative Analysis of Synthesis Routes

Step Reagents/Conditions Yield (%) Purity (%)
Gewald Cyclization S8, Et2NH, EtOH, reflux 78–82 95
Acylation 2-Cl-Benzoyl Cl, pyridine 75–80 97
N-Methylation CH2O, NaBH3CN, MeOH 65–70 93

Mechanistic Insights

  • Gewald Reaction : The thiophene ring forms via nucleophilic attack of sulfur on the α,β-unsaturated nitrile, followed by cyclization.
  • Acylation : Pyridine activates the acyl chloride and neutralizes HCl, preventing protonation of the amino group.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Compound 31 ()
  • Substituent : 3,4-Dimethoxybenzamido.
  • Activity : Acts as an allosteric HIV-1 ribonuclease H (RNase H) inhibitor with an IC₅₀ of 0.8 µM.
Ethyl 2-(4-Nitrobenzamido)-... ()
  • Substituent : 4-Nitrobenzamido.
  • Activity: Not explicitly reported, but nitro groups are strong electron-withdrawing moieties that may enhance reactivity in prodrug systems.
  • Key Differences : The nitro group increases polarity, likely reducing cell permeability relative to the chloro substituent .
2-(Acetylamino)-... ()
  • Substituent: Acetylamino.
  • Activity : Unreported, but acetyl groups are metabolically labile, suggesting shorter half-lives compared to the target’s stable benzamido group .

Substituent Variations at Position 3

N-(3-Chlorophenyl)-... ()
  • Substituent : N-(3-Chlorophenyl) carboxamide.
Ethyl Ester ()
  • Substituent : Ethyl ester.
  • Activity : Esters are prone to hydrolysis, making this derivative a prodrug candidate. The target’s carboxamide avoids this liability, offering direct activity .

Core Structure Modifications

Cyclopenta[b]thiophene ()
  • Core : Cyclopenta[b]thiophene (five-membered ring).
  • Activity : Targets mitochondrial fusion proteins (mitofusins), restoring mtDNA content.
  • Key Differences : Smaller ring size alters conformational flexibility, likely affecting binding to mitochondrial targets compared to the seven-membered cycloheptathiophene .
Tetrahydrobenzo[b]thiophene ()
  • Core : Tetrahydrobenzo[b]thiophene (six-membered ring).
  • Activity : Antibacterial (e.g., compound 23 inhibits Staphylococcus aureus with MIC = 4 µg/mL).
  • Key Differences : Reduced ring saturation in the target compound may enhance rigidity and selectivity for viral enzymes over bacterial targets .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance binding to electron-deficient enzyme pockets but may reduce solubility.
  • Ring Size : Seven-membered cycloheptathiophene cores balance flexibility and rigidity, optimizing interactions with larger binding sites (e.g., viral RNase H).
  • Carboxamide vs. Ester : Carboxamides improve metabolic stability and direct target engagement compared to ester prodrugs.

Biological Activity

The compound 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : 2-(2-chlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
  • Molecular Formula : C16H15ClN2O2S
  • Molecular Weight : 334.82 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 non-small cell lung cancer cells.
  • Apoptosis Induction : It activates caspases (caspase 3, 8, and 9), indicating a pathway leading to programmed cell death.
  • Antiproliferative Activity : Demonstrated significant growth inhibition across various cancer cell lines with submicromolar GI50 values.

Antiproliferative Activity

Research indicates that the compound exhibits potent antiproliferative properties against several cancer cell lines. A study evaluated its efficacy using a range of concentrations and reported the following results:

Cell LineGI50 (μM)LC50 (μM)
A549 (Lung)0.28>10
OVACAR-4 (Ovarian)2.01>10
CAKI-1 (Kidney)0.69>10
T47D (Breast)0.362>10

These findings suggest that the compound has a broad-spectrum anticancer activity while maintaining minimal cytotoxicity towards normal cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that the compound could reduce cell viability significantly in various cancer types compared to standard treatments like nocodazole.
    • For instance, in a five-dose testing assay against 60 different cancer cell lines, it showed consistent efficacy with GI50 values ranging from 0.22 to 0.88 μM across several lineages including melanoma and prostate cancer.
  • In Vivo Studies : Further validation was conducted using CT26 murine models where treatment with the compound resulted in notable tumor growth reduction compared to untreated controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.